Ring Strain and Conformational Restriction: Cyclobutane vs. Cyclopropane vs. Linear Amino Acid Esters
The 1-aminocyclobutanecarboxylic acid scaffold provides a specific degree of conformational restriction that differs from both the more rigid cyclopropane ring (higher ring strain, ~115 kJ/mol) and the flexible linear amino acid esters [1]. This intermediate rigidity allows for controlled backbone folding in peptidomimetics and foldamers, where cyclobutane β- and γ-amino acid oligomers adopt predictable secondary structures such as 12-helix conformations [2].
| Evidence Dimension | Ring strain energy (conformational constraint parameter) |
|---|---|
| Target Compound Data | ~110 kJ/mol (cyclobutane ring) |
| Comparator Or Baseline | Cyclopropane: ~115 kJ/mol; Linear alkyl chain: ~0 kJ/mol |
| Quantified Difference | Cyclobutane strain is ~5 kJ/mol lower than cyclopropane; significantly higher than linear chains |
| Conditions | Calculated/measured strain energies from small-ring cycloalkane thermochemistry (class-level inference) |
Why This Matters
Cyclobutane offers a middle-ground rigidity that balances conformational control with synthetic accessibility relative to more strained cyclopropane analogs.
- [1] Zhang L, et al. Discovery of Novel Aminocyclobutanecarboxylic Acid Derivatives as Succinate Dehydrogenase Inhibitors. J Agric Food Chem. 2023;71(28):10575-10589. (Describes conformational restriction switch concept using 1-aminocyclobutanecarboxylic acid scaffold). View Source
- [2] Fernandes C, et al. 12-Helix folding of cyclobutane beta-amino acid oligomers. Org Lett. 2010;12(16):3606-3609. View Source
